molecular formula C9H8F2INO2 B8165984 3-(2,2-Difluoroethoxy)-4-iodobenzamide

3-(2,2-Difluoroethoxy)-4-iodobenzamide

Katalognummer: B8165984
Molekulargewicht: 327.07 g/mol
InChI-Schlüssel: LLISUQXGEUMIFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,2-Difluoroethoxy)-4-iodobenzamide is a benzamide derivative featuring a 2,2-difluoroethoxy group at the 3-position and an iodine atom at the 4-position of the benzene ring. The iodine substituent enhances electrophilicity, facilitating cross-coupling reactions in medicinal chemistry, while the difluoroethoxy group may improve metabolic stability compared to non-fluorinated analogs .

Eigenschaften

IUPAC Name

3-(2,2-difluoroethoxy)-4-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2INO2/c10-8(11)4-15-7-3-5(9(13)14)1-2-6(7)12/h1-3,8H,4H2,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLISUQXGEUMIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)OCC(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluoroethoxy)-4-iodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodobenzoic acid.

    Formation of Benzamide: The 4-iodobenzoic acid is then converted to 4-iodobenzamide through an amide formation reaction.

    Introduction of Difluoroethoxy Group:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the efficient introduction of the difluoroethoxy group .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2,2-Difluoroethoxy)-4-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

3-(2,2-Difluoroethoxy)-4-iodobenzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(2,2-Difluoroethoxy)-4-iodobenzamide involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Compound Name Substituents Molecular Weight (g/mol) Key Analytical/Functional Data References
3-(2,2-Difluoroethoxy)-4-(trifluoromethyl)benzoic acid 3-(2,2-Difluoroethoxy), 4-(CF₃) 270.15 LCMS: Not provided; HPLC retention time: Not available
N-(3-Chloro-2-fluorophenyl)-2-iodobenzamide 2-Iodo, N-linked 3-chloro-2-fluorophenyl 375.56 CAS: 1147315-93-2; Used as a pharmaceutical intermediate
N-[2-(2,4-Dimethylphenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide 4-Iodo, benzoxazole-linked 2,4-dimethylphenyl 468.29 CAS: 346645-99-6; Molecular formula: C₂₂H₁₇IN₂O₂
3-(Difluoromethoxy)-N-(4,5-dihydrothiazol-2-yl)benzamide 3-(Difluoromethoxy), N-linked dihydrothiazol Not provided CAS: 867300-96-7; Potential bioactivity in thiazole-based therapeutics
4-(Difluoromethoxy)-3-iodobenzoic acid 4-(Difluoromethoxy), 3-iodo Not provided CAS: 1131588-14-1; Intermediate for fluorinated aromatic compounds

Key Comparative Insights

Fluorinated Groups and Stability: The 2,2-difluoroethoxy group in the target compound offers superior metabolic stability compared to non-fluorinated ethoxy groups, as seen in 4-(diethylamino)benzaldehyde derivatives . Difluoromethoxy analogs (e.g., 3-(Difluoromethoxy)-N-(4,5-dihydrothiazol-2-yl)benzamide ) exhibit similar stability but may differ in steric bulk, affecting target binding.

Carboxylic acid derivatives (e.g., 4-(Difluoromethoxy)-3-iodobenzoic acid ) prioritize solubility over membrane permeability, unlike the amide-focused target compound.

Synthetic Utility :

  • The patent-derived compound isobutyl 2-(2,3-difluoro-4-iodobenzyl)-5-hydroxy-1,6,6-trimethyl-3-oxo-1,2,3,6-tetrahydropyridazine-4-carboxylate (LCMS: m/z 509 ) highlights the role of iodinated benzamides in constructing complex heterocycles.

Research Findings and Implications

  • Pharmacokinetics : Fluorinated ethoxy/methoxy groups generally reduce CYP450-mediated metabolism, extending half-life in vivo .
  • Structure-Activity Relationships (SAR) : The position of iodine (para vs. ortho) significantly impacts binding to tyrosine kinase domains, as observed in iodinated benzamide analogs .
  • Analytical Data : LCMS and HPLC retention times (e.g., 1.10 minutes for a related compound ) provide benchmarks for purity assessment during synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.